molecular formula C19H16ClN5OS B2579139 N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358707-68-2

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2579139
CAS No.: 1358707-68-2
M. Wt: 397.88
InChI Key: LDJGOBXDPWJKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3-chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core fused with a sulfanyl-acetamide side chain. The 3-chloro-2-methylphenyl substituent and the methyl group on the triazole ring contribute to its structural uniqueness.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11-13(20)6-5-8-14(11)21-17(26)10-27-19-18-24-23-12(2)25(18)16-9-4-3-7-15(16)22-19/h3-9H,10H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJGOBXDPWJKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinoxaline core, followed by the introduction of the sulfanylacetamide group and finally the chloromethylphenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of quinoxaline and triazole compounds exhibit significant antitumor properties. For instance, compounds similar to N-(3-Chloro-2-Methylphenyl)-2-({1-Methyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Sulfanyl)Acetamide have been synthesized and tested for their efficacy against various cancer cell lines.

Case Study: Inhibition of Tumor Growth

A study demonstrated that quinoxaline derivatives displayed IC50 values ranging from 3.50 ± 0.20 to 56.40 ± 1.20 µM against tumor proliferation, highlighting their potential as anticancer agents compared to standard treatments .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Quinoxaline derivatives are known for their ability to inhibit bacterial growth and have been tested against several strains.

Case Study: Antibacterial Screening

In a comparative study, various synthesized quinoxaline derivatives were screened for antibacterial activity, revealing significant inhibition against Gram-positive and Gram-negative bacteria. The results suggest that modifications to the quinoxaline structure can enhance antimicrobial efficacy .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes associated with disease processes.

Case Study: α-Glucosidase Inhibition

Research has shown that quinoxaline-acetamide hybrids can act as potent inhibitors of α-glucosidase, an enzyme linked to diabetes management. These compounds exhibited IC50 values significantly lower than traditional inhibitors like acarbose, indicating a promising avenue for diabetes treatment .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity.

Synthetic Pathways

Recent literature outlines various synthetic routes for preparing quinoxaline derivatives:

  • Reactions involving phenylquinoxalines with amino acids or hydrazine derivatives.
  • Utilization of triethylamine and acrylic acid derivatives under reflux conditions to achieve high yields .

Pharmacological Insights

The pharmacological profile of this compound is under continuous investigation to understand its mechanism of action and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The target compound belongs to a broader class of sulfanyl-acetamide derivatives. Key structural analogs include:

N-Alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides
  • Core Structure: Quinoxaline (benzopyrazine) with a phenyl substituent at position 3.
  • Substituents : Alkyl groups (e.g., allyl, phenacyl) on the sulfanyl-acetamide side chain.
  • Synthesis: Prepared via alkylation of phenylquinoxaline-2(1H)-thione with chloroacetonitrile, phenacyl chloride, or allyl bromide in ethanol/triethylamine, yielding 73–81% .
N-(3-Chloro-4-fluorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • Core Structure : 1,2,4-Triazole with pyridinyl and ethyl substituents.
  • Substituents : 3-Chloro-4-fluorophenyl group on the acetamide.
N-(5-Aryl-methylthiazol-2-yl)-2-chloroacetamides
  • Core Structure : Thiazole ring.
  • Substituents : Aryl-methyl groups at position 4.
  • Synthesis: Chloroacetylation of 2-amino-5-aryl-methylthiazoles in dioxane/triethylamine .
  • Key Difference: Thiazole-based analogs lack the fused triazoloquinoxaline system, reducing aromatic conjugation and possibly altering bioactivity.

Substituent Effects on Reactivity and Properties

Compound Aromatic Substituent Heterocyclic Core Electronic Effects
Target Compound 3-Chloro-2-methylphenyl Triazoloquinoxaline Chlorine (electron-withdrawing) and methyl (electron-donating) create a polarized core.
N-Alkyl-2-(3-phenylquinoxalinyl)acetamides Phenyl Quinoxaline Phenyl group enhances lipophilicity but lacks triazole’s hydrogen-bonding capacity.
Compound 3-Chloro-4-fluorophenyl 1,2,4-Triazole Fluorine increases electronegativity, potentially enhancing metabolic stability.

Physicochemical and Spectral Analysis

  • NMR Characterization: Analogous compounds (e.g., S-alkylated quinoxalines) are validated via ¹H/¹³C NMR, confirming sulfanyl-acetamide linkage and substituent positions . The target compound’s methyl-triazolo group would exhibit distinct peaks in the aromatic region.
  • Crystallization: Ethanol or ethanol-DMF mixtures are standard for recrystallization, as seen in and .

Biological Activity

N-(3-Chloro-2-methylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure includes a triazoloquinoxaline moiety, which is known for various biological activities.

Molecular Structure

  • IUPAC Name: this compound
  • Molecular Formula: C15_{15}H14_{14}ClN5_{5}OS
  • Molecular Weight: 335.82 g/mol

Anticancer Properties

Research has indicated that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticancer properties. A study focused on the synthesis of various derivatives showed promising results against multiple cancer cell lines:

Compound IDCell Line TestedIC50_{50} (nM)
16aA375 (Melanoma)3158
16bA375 (Melanoma)3527
17aA375 (Melanoma)365

The compound 17a demonstrated the most potent activity with an IC50_{50} value of 365 nM against the A375 melanoma cell line, indicating its potential as an effective anticancer agent .

The mechanism through which this compound exerts its effects appears to involve:

  • VEGFR-2 Inhibition: Compounds derived from the triazoloquinoxaline scaffold have been identified as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in tumor angiogenesis .
  • Apoptosis Induction: Studies have shown that these compounds can induce apoptosis in cancer cells by modulating key proteins such as BAX and Bcl-2 .

Additional Pharmacological Activities

Beyond anticancer properties, compounds with similar scaffolds have demonstrated a range of biological activities:

  • Antibacterial Activity: Some derivatives have shown efficacy against various bacterial strains.
  • Antiviral and Antifungal Activities: Research indicates potential applications in treating viral and fungal infections .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on HepG2 and MCF-7 Cells: A series of bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cells. The most cytotoxic compound exhibited significant inhibition of cell proliferation .
  • In Vivo Studies: Animal models have been utilized to evaluate the therapeutic potential of these compounds in vivo, demonstrating reduced tumor growth rates compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.